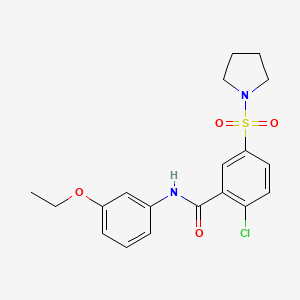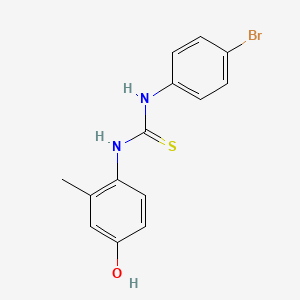
2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CHEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHEP is a member of the sulfonylurea class of drugs, which are commonly used to treat type 2 diabetes. However, recent research has shown that CHEP has a broader range of applications, including its potential use as an anti-inflammatory and anti-cancer agent.
Mécanisme D'action
2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and activation of numerous proteins that are important for cancer cell growth and survival. By inhibiting HSP90, 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide can disrupt these processes and induce cancer cell death.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have anti-inflammatory properties. It can inhibit the production of inflammatory cytokines, which are molecules that contribute to the development of chronic inflammation. This suggests that 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is that it is relatively easy and inexpensive to synthesize. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the role of HSP90 in cancer and other diseases. However, one limitation is that 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential directions for future research on 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use as a combination therapy with other anti-cancer agents. Studies have shown that combining 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide with other drugs can enhance its anti-cancer effects. Additionally, further research is needed to determine the optimal dosage and administration schedule for 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in order to maximize its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in animal models and clinical trials.
Applications De Recherche Scientifique
2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that 2-chloro-N-(3-ethoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-chloro-N-(3-ethoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-26-15-7-5-6-14(12-15)21-19(23)17-13-16(8-9-18(17)20)27(24,25)22-10-3-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSRWVNHXSFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(3-chlorophenoxy)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4694005.png)




![methyl 3-chloro-6-({[2-(3-methylbenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4694023.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4694032.png)
![4-methyl-N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4694041.png)


